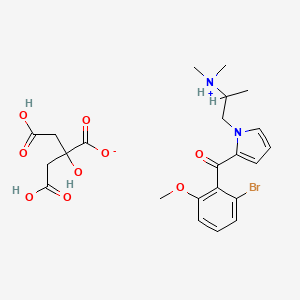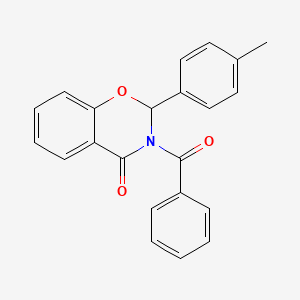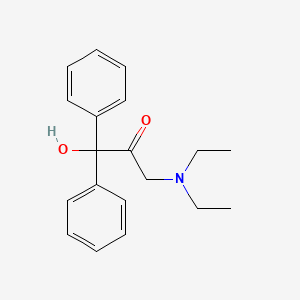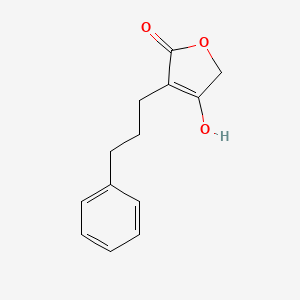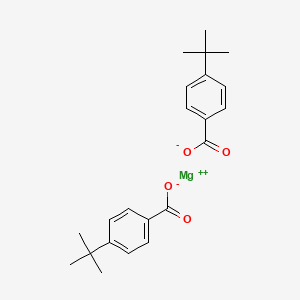
Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 4-(1,1-dimethylethyl)benzoate, also known as magnesium p-tert-butylbenzoate, is a chemical compound with the molecular formula C11H14MgO2. It is a magnesium salt of 4-(1,1-dimethylethyl)benzoic acid. This compound is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 4-(1,1-dimethylethyl)benzoate can be synthesized through the reaction of 4-(1,1-dimethylethyl)benzoic acid with a magnesium source, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of magnesium 4-(1,1-dimethylethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the magnesium ion is replaced by other cations.
Complexation Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions
Common reagents used in reactions with magnesium 4-(1,1-dimethylethyl)benzoate include strong acids, bases, and complexing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving magnesium 4-(1,1-dimethylethyl)benzoate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product would be a new magnesium salt with a different anion .
Wissenschaftliche Forschungsanwendungen
Magnesium 4-(1,1-dimethylethyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The magnesium ion plays a crucial role in stabilizing the structure of the compound and facilitating its interactions with biological molecules. The pathways involved include metal ion coordination and ligand binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium benzoate
- Magnesium 4-methylbenzoate
- Magnesium 4-ethylbenzoate
Uniqueness
Magnesium 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other magnesium benzoates and influences its reactivity and interactions in various chemical and biological systems .
Eigenschaften
CAS-Nummer |
52509-83-8 |
|---|---|
Molekularformel |
C22H26MgO4 |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
magnesium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Mg/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
OLQWRAPVOQGZQV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Verwandte CAS-Nummern |
98-73-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


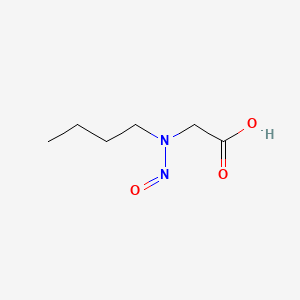
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)

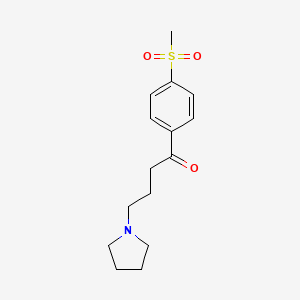
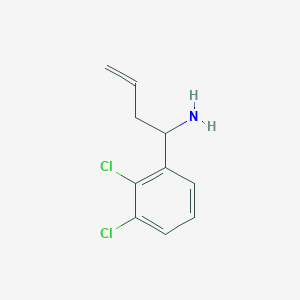
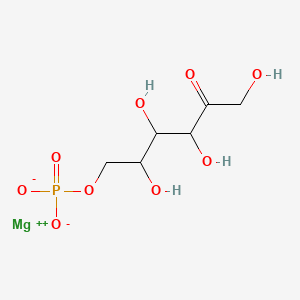
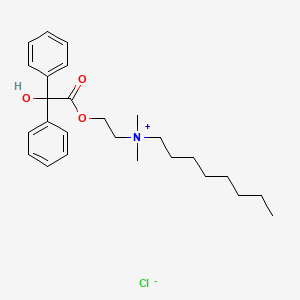
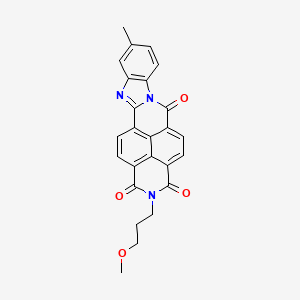
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
